molecular formula C11H12ClFO2 B8366078 Methyl 2-(4-chloro-2-fluorophenyl)-2-methylpropanoate

Methyl 2-(4-chloro-2-fluorophenyl)-2-methylpropanoate

Cat. No. B8366078
M. Wt: 230.66 g/mol
InChI Key: QTDLGKGIPUTQDI-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

Methyl 2-(4-chloro-2-fluorophenyl)-2-methylpropanoate (8.11 g, 35.2 mmol) was dissolved in EtOH (70.3 mL) in a vial. KOH (3.95 g, 70.3 mmol) was added, and the sealed vial was heated at 120° C. for 2 hours. The reaction mixture was then diluted with 75 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed with 75 mL of water, and separated. The aqueous layer was acidified to pH=3 with 3N HCl and extracted 2 times with 100 mL of diethyl ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound (6.46 g) as a light yellow solid. MS (m/z)=217 (M+H)+.
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
70.3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([O:11]C)=[O:10])=[C:4]([F:15])[CH:3]=1.[OH-].[K+]>CCO.C(OCC)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:14])[C:9]([OH:11])=[O:10])=[C:4]([F:15])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.11 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C(=O)OC)(C)C)F
Name
Quantity
70.3 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3.95 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed with 75 mL of water
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with 100 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C(=O)O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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